
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds like “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine” is characterized by a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research demonstrates various synthesis techniques for pyrimidine derivatives, including 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine. For example, the synthesis of tricationic pyrimidines and their characterization through mass spectrometry, semiempirical calculations, and X-Ray analysis has been explored (Venkatachalam et al., 2002).
Chemical Reactions and Characterizations : Another study focused on the nucleophilic substitution of pyrimidines, leading to the formation of various salts and pyrimidinaminides, which were then characterized (Schmidt, 2002).
Formation of Hetarenes : The formation of (pyrimidin-2,4,6-triyl)-tris-hetarenium salts through nucleophilic substitution is another area of research. The resulting compounds were stabilized and characterized, providing insights into the chemical behavior of such pyrimidine derivatives (Schmidt & Hetzheim, 1997).
Chemical Properties and Applications
Stability and Reactivity Studies : Research into the stability and reactivity of pyrimidyllithium species, particularly when flanked by electron-withdrawing substituents like trifluoromethyl, has been conducted. This study provides valuable information for the development of new chemical syntheses and applications (Schlosser, Lefebvre, & Ondi, 2006).
Nonlinear Optical Properties : Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. The study of thiopyrimidine derivatives, including vibrational analysis and molecular electronic potential, reveals potential applications in optoelectronics and other high-tech applications (Hussain et al., 2020).
Intramolecular Interactions : The synthesis and analysis of non-covalent interactions in pyrimidine derivatives, like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, offer insights into intramolecular hydrogen bonding and other interactions, crucial for understanding the compound's chemical behavior (Zhang et al., 2018).
Applications in Optoelectronics
- Ir(III) Phosphors for OLEDs : The synthesis of pyrimidine chelates and their use in heteroleptic Ir(III) metal complexes for OLEDs demonstrates the potential of pyrimidine derivatives in advanced display technologies. The study highlights the synthesis, structural analysis, and application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological pathways due to their versatile structure .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVLVSDQHONBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





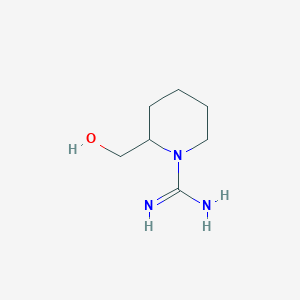
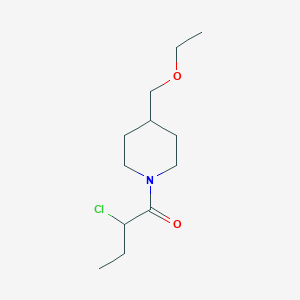
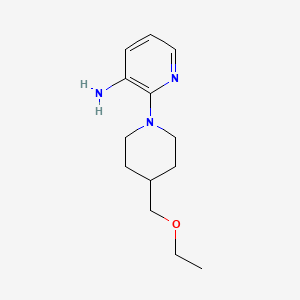
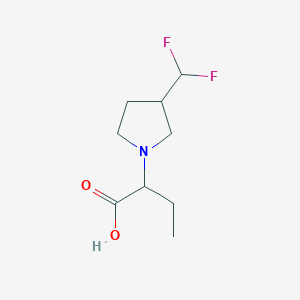

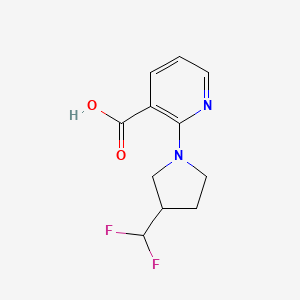

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)
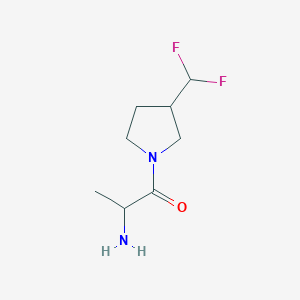
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)